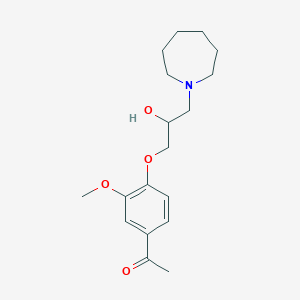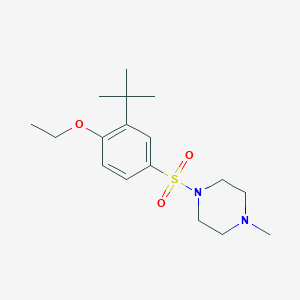
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, also known as TBS-EMEP, is a compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. In cancer research, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in cancer cell growth and survival. In neurological disorders, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to activate the Nrf2/ARE pathway, which plays a role in oxidative stress and inflammation. In cardiovascular diseases, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to activate the endothelial nitric oxide synthase pathway, which plays a role in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to reduce oxidative stress and inflammation and improve cognitive function. In cardiovascular diseases, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to increase nitric oxide production and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, there are also limitations to consider, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine research, including its potential use in combination therapies for cancer treatment, its role in neurodegenerative diseases, and its potential as a therapeutic agent for cardiovascular diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a compound that has gained interest in scientific research due to its potential therapeutic applications in various diseases. Its complex synthesis method and mechanism of action require further research, but its potential as a therapeutic agent makes it a promising area of study.
Méthodes De Synthèse
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be synthesized through a multistep process that involves the reaction of tert-butyl-4-ethoxyphenyl sulfone with piperazine and methyl iodide. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Applications De Recherche Scientifique
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular diseases, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been shown to have vasodilatory effects and reduce blood pressure.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-6-22-16-8-7-14(13-15(16)17(2,3)4)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREAZURSEBKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)

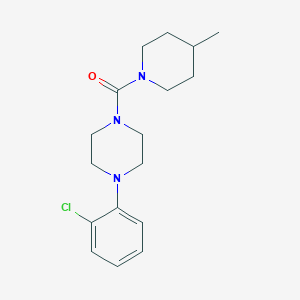


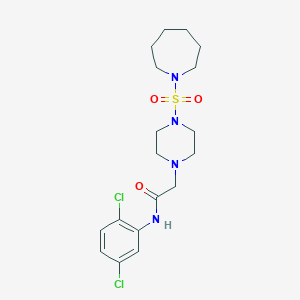
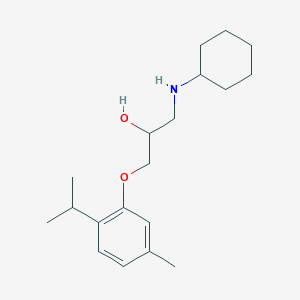
![4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-(piperidylsulfonyl)piperazine](/img/structure/B503058.png)
![2-chloro-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503061.png)
![3,4,5-trimethoxy-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503062.png)
![4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B503064.png)
